molecular formula C14H15NO4S3 B11465210 ethyl 2-[(thiophen-2-ylsulfonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-[(thiophen-2-ylsulfonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B11465210
M. Wt: 357.5 g/mol
InChI Key: ZGELBONMIHVWBO-UHFFFAOYSA-N
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Description

ETHYL 2-(THIOPHENE-2-SULFONAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their extensive applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(THIOPHENE-2-SULFONAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method is the Gewald synthesis, which involves the reaction of a ketone with elemental sulfur and a nitrile in the presence of a base . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of thiophene derivatives, including ETHYL 2-(THIOPHENE-2-SULFONAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE, often employs microwave-assisted synthesis. This method enhances reaction rates and yields by using microwave irradiation to heat the reaction mixture . The process is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(THIOPHENE-2-SULFONAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines .

Scientific Research Applications

ETHYL 2-(THIOPHENE-2-SULFONAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-(THIOPHENE-2-SULFONAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with various molecular targets. In biological systems, it can inhibit the growth of cancer cells by interfering with specific cellular pathways. The compound’s sulfonamido group is believed to play a crucial role in its biological activity by forming strong interactions with target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-(THIOPHENE-2-SULFONAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is unique due to its sulfonamido group, which imparts distinct chemical and biological properties. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents .

Properties

Molecular Formula

C14H15NO4S3

Molecular Weight

357.5 g/mol

IUPAC Name

ethyl 2-(thiophen-2-ylsulfonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C14H15NO4S3/c1-2-19-14(16)12-9-5-3-6-10(9)21-13(12)15-22(17,18)11-7-4-8-20-11/h4,7-8,15H,2-3,5-6H2,1H3

InChI Key

ZGELBONMIHVWBO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NS(=O)(=O)C3=CC=CS3

Origin of Product

United States

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